molecular formula C20H24ClN3S B1679090 Prochlorperazine CAS No. 58-38-8

Prochlorperazine

Cat. No.: B1679090
CAS No.: 58-38-8
M. Wt: 373.9 g/mol
InChI Key: WIKYUJGCLQQFNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Prochlorperazine is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-chlorophenothiazine with 1-methyl-4-piperazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is purified through recrystallization or other purification techniques to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The industrial production also includes rigorous quality control measures to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Prochlorperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Psychiatric Disorders

Prochlorperazine is indicated for the treatment of schizophrenia and schizoaffective disorders. It is effective in managing acute psychotic episodes and chronic mental illnesses characterized by positive symptoms such as delusions and hallucinations. Research indicates that it can help maintain psychiatric patients in community settings following discharge from mental health facilities .

Nausea and Vomiting

The drug is widely used to control severe nausea and vomiting associated with various conditions, including:

  • Postoperative Nausea : this compound has shown comparable efficacy to other antiemetics like ondansetron in preventing postoperative nausea.
  • Chemotherapy-Induced Nausea : It is effective in managing nausea related to chemotherapy and radiation therapy .
  • Pediatric Use : this compound has been utilized in pediatric settings for controlling vomiting, although caution is advised due to potential side effects in children .

Migraine Management

This compound is recommended as a first-line treatment for acute migraines. Studies have shown that it can significantly reduce the need for opioids and alleviate pain in emergency department settings. The American Headache Society endorses its use alongside other agents like metoclopramide .

Altitude Sickness Prophylaxis

Recent research has explored this compound's potential role in preventing acute mountain sickness (AMS). The hypothesis suggests that its antidopaminergic properties may help mitigate symptoms associated with rapid ascent to high altitudes. A randomized controlled trial is currently investigating this application .

Case Study 1: Psychiatric Management

A review highlighted the effectiveness of this compound in maintaining stability among psychiatric patients post-discharge. Patients reported improved adherence to treatment regimens and reduced relapse rates when this compound was included in their management plans .

Case Study 2: Pediatric Nausea Control

In a clinical setting, this compound was administered to children experiencing severe vomiting due to gastroenteritis. While effective, several cases reported adverse effects such as sedation and extrapyramidal symptoms, prompting recommendations for alternative treatments in younger populations .

Efficacy Comparison Table

ApplicationEfficacy LevelComparison Agents
SchizophreniaHighOther antipsychotics
Nausea/VomitingComparableOndansetron, Metoclopramide
Acute MigraineHighMetoclopramide, Sumatriptan
Acute Mountain SicknessUnder InvestigationPlacebo

Adverse Effects and Considerations

While this compound is effective, it carries a risk of side effects such as:

  • Extrapyramidal Symptoms : Including tardive dyskinesia and acute dystonia.
  • Sedation : Particularly concerning in pediatric populations.
  • Hypotension : Due to alpha-adrenergic blockade.

Healthcare providers must weigh these risks against the benefits when prescribing this compound, especially for vulnerable populations like children .

Mechanism of Action

Prochlorperazine exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in mood, behavior, and nausea control. By inhibiting dopamine receptors, this compound helps to alleviate symptoms of psychosis, anxiety, and nausea . Additionally, it has antihistaminic, anticholinergic, and antiadrenergic properties, which contribute to its therapeutic effects .

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

    Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.

    Fluphenazine: A phenothiazine derivative used as an antipsychotic.

Comparison:

This compound’s unique combination of antipsychotic and antiemetic effects makes it a valuable medication in both psychiatric and medical settings.

Biological Activity

Prochlorperazine, a first-generation antipsychotic belonging to the phenothiazine class, is primarily used for its antiemetic and antipsychotic properties. It is effective in treating severe nausea and vomiting, as well as short-term management of psychotic disorders such as schizophrenia and generalized anxiety. This compound acts mainly by blocking dopamine D2 receptors in the brain, which plays a crucial role in its therapeutic effects.

The pharmacological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Antagonism : this compound primarily blocks D2 dopamine receptors, leading to decreased dopaminergic activity in the mesolimbic system. This action is responsible for its antipsychotic effects and its ability to alleviate nausea and vomiting by acting on the chemoreceptor trigger zone (CTZ) .
  • Histaminergic and Cholinergic Blockade : The drug also inhibits histaminergic (H1) and cholinergic receptors, contributing to its sedative effects and muscle relaxation properties. This blockade can lead to side effects such as sedation and hypotension .
  • Alpha-1 Adrenergic Receptor Antagonism : this compound's action on alpha-1 adrenergic receptors may result in additional sedation and hypotension .
  • P2X7 Receptor Inhibition : Recent studies indicate that this compound may inhibit the P2X7 receptor in human macrophages, which prevents calcium ion influx, suggesting a potential role in modulating immune responses .

Pharmacokinetics

This compound exhibits notable pharmacokinetic properties:

  • Absorption : Following oral administration, it is well absorbed with a mean oral bioavailability of approximately 12.5%. Peak plasma concentrations are reached about 5 hours post-administration .
  • Distribution : The drug has a large apparent volume of distribution (approximately 1401 L to 1548 L), indicating extensive tissue distribution, particularly in the liver and spleen .
  • Metabolism : It undergoes hepatic metabolism with low urinary recovery of the drug and its metabolites. The terminal elimination half-life ranges from 8 to 18 hours depending on the route of administration .
  • Protein Binding : Limited data are available regarding protein binding; however, it is known to be distributed broadly in body tissues .

Case Studies

  • Headache Treatment :
    A randomized double-blind trial assessed the efficacy of intravenous this compound versus placebo for severe headaches. Results indicated that 88% of patients receiving this compound experienced complete or partial pain relief compared to 45% in the placebo group, demonstrating significant efficacy in acute headache management .
  • Dengue Virus Research :
    Recent studies have explored this compound's antiviral properties against dengue virus (DENV). The compound exhibited potent antiviral activity by inhibiting viral entry through D2R-mediated mechanisms. In vitro studies showed a dose-dependent reduction in viral protein expression with an EC50 of 88 nM .

Summary Table of Clinical Findings

Study FocusEfficacy ResultReference
Severe Headaches88% relief vs. 45% placebo
Dengue VirusSignificant reduction in viral load

Adverse Effects

While this compound is generally well tolerated, it can cause adverse effects including:

  • Common Side Effects : Sedation, hypotension, dry mouth.
  • Severe Reactions : Neuroleptic malignant syndrome (NMS), agranulocytosis, and cholestatic jaundice are rare but serious complications associated with its use .

Monitoring Recommendations

Patients should be monitored for signs of NMS and other severe reactions, especially during initial treatment phases.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying prochlorperazine in pharmaceutical formulations, and what are their key validation parameters?

  • Reverse-phase Ultra Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are widely used. A validated UPLC method employs an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile, methanol, and ion-pairing solution (40:15:45), achieving linearity between 80–120% of the specification limit (R² >0.999). Validation parameters include specificity (forced degradation studies), precision (RSD <1%), and accuracy (98–102% recovery) . HPLC coupled with UV or mass spectrometry offers sensitivity for biological samples (detection limits ~ng/mL) .

Q. What is the synthetic pathway for this compound maleate?

  • Synthesis involves two steps: (1) Nucleophilic substitution of the phenothiazine core with a piperazine side chain using chloroalkylamine, and (2) salt formation with maleic acid in ethanol under reflux. Industrial production optimizes yield via continuous flow reactors and monitors impurities (e.g., sulfoxides <0.1%) .

Q. Which spectroscopic techniques characterize this compound maleate and its degradation products?

  • FTIR identifies functional groups (e.g., phenothiazine C-S stretch at 650 cm⁻¹). UV-Vis quantifies this compound at λmax 254 nm. LC-MS/MS differentiates degradation products like sulfoxides (m/z 402→285) from the parent compound (m/z 386→269) .

Advanced Research Questions

Q. How do forced degradation studies under ICH guidelines inform stability-indicating method development?

  • Stress conditions (0.1N HCl/NaOH, 3% H₂O₂, heat, UV light) identify degradation pathways (e.g., sulfoxides from oxidation). Stability-indicating UPLC methods achieve resolution >2.0 between degradants and the active pharmaceutical ingredient (API) for long-term stability monitoring .

Q. What mechanistic synergies exist between this compound and itraconazole in antiviral research?

  • This compound and itraconazole synergistically inhibit Akt phosphorylation, reducing enterovirus 71 replication. In vitro studies using Chou-Talalay combination index analysis show 95% viral load reduction at non-toxic concentrations (2 µM this compound + 1 µM itraconazole) .

Q. What methodological considerations are critical in clinical trials for breakthrough chemotherapy-induced nausea and vomiting (CINV)?

  • Trials should define breakthrough CINV as ≥2 emetic episodes post-prophylaxis, stratify by chemotherapy emetogenicity, and use randomized double-blind designs. A pilot study (n=45) reported a 68% response rate with this compound versus 22% for placebo, necessitating EPS monitoring via Simpson-Angus Scale .

Q. How do pharmacokinetic properties influence sustained-release formulation design?

  • This compound’s short half-life (6–8h) and high permeability require matrix tablets with polymers like HPMC K4M to extend release over 12h. In vivo studies in rabbits show AUC₀–24 1.8× higher than immediate-release formulations .

Q. What strategies address formulation challenges posed by this compound’s BCS Class II classification?

  • Solid dispersions with HPMC-AS (1:3 ratio) increase dissolution to 85% in 30 minutes. Nanocrystal formulations (D₉₀ <400 nm) enhance bioavailability (Cmax 2.1× conventional tablets) .

Q. How does dopamine D₂ receptor antagonism contribute to this compound’s effects?

  • High D₂ affinity (Ki=0.8 nM) mediates antiemetic effects but causes extrapyramidal symptoms (EPS) at striatal occupancy >65%. PET studies show dose-dependent D₂ occupancy (5mg: 55%; 10mg: 72%), guiding therapeutic index optimization .

Q. How is the risk-benefit ratio of this compound evaluated in elderly populations with dementia?

  • Retrospective cohort studies (HR=1.6 for mortality risk) and meta-analyses (OR=2.1 for cerebrovascular events) inform guidelines against use in dementia, favoring alternatives with lower EPS risk .

Q. Methodological Notes

  • Analytical Validation : Follow ICH guidelines for linearity, precision, and accuracy, with forced degradation to confirm specificity .
  • Clinical Trial Design : Use stratified randomization and validated endpoints (e.g., complete response rates) to balance efficacy and safety .
  • Formulation Optimization : Prioritize solubility enhancement via nanocrystals or solid dispersions, followed by bioequivalence studies under fed/fasting conditions .

Properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
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InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
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InChI Key

WIKYUJGCLQQFNW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
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Molecular Formula

C20H24ClN3S
Source PubChem
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DSSTOX Substance ID

DTXSID7023514
Record name Prochlorperazine
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Molecular Weight

373.9 g/mol
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Physical Description

Solid
Record name Prochlorperazine
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Solubility

Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L
Record name Prochlorperazine
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Record name Prochlorperazine
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Record name Prochlorperazine
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Mechanism of Action

The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. Inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Nausea and vomiting are proposed to arise from peripheral or central stimulation of serotonin type 3 (5-HT3) and dopamine type 2 receptors, the predominant receptors expressed at the chemoreceptor trigger zone (CTZ). Prochlorperazine exerts antiemetic effects and was shown to inhibit apomorphine-induced vomiting by blocking D2 dopamine receptors in the CTZ.., The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page.
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Color/Form

Viscous liquid

CAS No.

58-38-8
Record name Prochlorperazine
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Melting Point

228 °C
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Retrosynthesis Analysis

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